Pentyl 3,4,5-trihydroxybenzoate
Overview
Description
Pentyl 3,4,5-trihydroxybenzoate, also known as pentyl gallate, is an ester derivative of gallic acid. It is a phenolic compound that is commonly found in various plants. This compound is known for its antioxidant properties and is used in various applications, including food preservation and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of gallic acid with pentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating gallic acid and pentanol in the presence of the catalyst, followed by purification steps to isolate the ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Pentyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetyl chloride or methyl iodide can be used for acetylation and methylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Acetylated or methylated derivatives.
Scientific Research Applications
Pentyl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a food preservative to extend the shelf life of products by preventing oxidation.
Mechanism of Action
The antioxidant properties of pentyl 3,4,5-trihydroxybenzoate are primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound can interact with various molecular targets, including enzymes and cellular components, to exert its protective effects. The pathways involved include the inhibition of oxidative stress and the modulation of signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trihydroxybenzoate (Methyl gallate)
- Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate)
- Propyl 3,4,5-trihydroxybenzoate (Propyl gallate)
Uniqueness
Pentyl 3,4,5-trihydroxybenzoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl gallates. This longer chain can influence its solubility, bioavailability, and interaction with biological membranes, potentially enhancing its antioxidant and therapeutic properties .
Properties
IUPAC Name |
pentyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-3-4-5-17-12(16)8-6-9(13)11(15)10(14)7-8/h6-7,13-15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOADSXXVWNOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333159 | |
Record name | pentyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4568-93-8 | |
Record name | Pentyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4568-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | pentyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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